Product packaging for Diethyl Chloromaleate(Cat. No.:CAS No. 626-10-8)

Diethyl Chloromaleate

Cat. No.: B123143
CAS No.: 626-10-8
M. Wt: 206.62 g/mol
InChI Key: VOEQTGMCAHZUNJ-AATRIKPKSA-N
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Description

Structural Classification and Nomenclature within Maleic Acid Derivatives

Diethyl (Z)-2-chloromaleate belongs to the family of maleic acid derivatives. ontosight.ai The core of its structure is derived from maleic acid, a dicarboxylic acid with a cis-configuration of the carboxyl groups across a carbon-carbon double bond. The nomenclature "diethyl" indicates the presence of two ethyl ester groups, which are formed by the reaction of the carboxylic acid groups with ethanol (B145695).

The "(Z)" designation in its name refers to the stereochemistry at the double bond, following the Cahn-Ingold-Prelog priority rules. It signifies that the higher priority substituents on each carbon of the double bond are on the same side. In this molecule, the chlorine atom and the adjacent ester group are on the same side of the double bond. The "2-chloro" indicates that a chlorine atom is substituted at the second carbon position of the butenedioate (B8557255) backbone. ontosight.ai Therefore, the systematic IUPAC name for this compound is diethyl (Z)-2-chlorobut-2-enedioate.

The structure can be visualized as a four-carbon chain with a double bond between the second and third carbons. Carboxyl groups, esterified with ethanol, are attached to the first and fourth carbons. A chlorine atom is attached to the second carbon.

Significance as a Chlorinated Unsaturated Ester

The significance of Diethyl (Z)-2-chloromaleate in organic chemistry arises from its identity as a chlorinated unsaturated ester. This classification points to two key reactive features: the carbon-carbon double bond and the chlorine substituent, both of which make it a versatile intermediate in organic synthesis.

Unsaturated esters, in general, are valuable building blocks in a variety of chemical reactions. organic-chemistry.org The presence of the electron-withdrawing ester groups activates the double bond, making it susceptible to nucleophilic attack, such as in Michael additions. wikipedia.org The double bond also allows the molecule to participate in cycloaddition reactions. nih.gov

The chlorine atom further enhances the reactivity and utility of the molecule. mdpi.com Chlorine is an electronegative atom that can act as a leaving group in substitution reactions. Its presence also influences the electronic properties of the double bond, affecting its reactivity in various transformations. For instance, the chlorine atom can be displaced by other functional groups, allowing for the synthesis of a wide range of derivatives. researchgate.net The combination of the ester functionalities, the unsaturation, and the halogen atom makes Diethyl (Z)-2-chloromaleate a useful precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai It can also be used in the preparation of other chemical intermediates, such as diethyl chlorofumarate. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClO4 B123143 Diethyl Chloromaleate CAS No. 626-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl (E)-2-chlorobut-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEQTGMCAHZUNJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C(=O)OCC)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-10-8
Record name NSC15759
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15759
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for Diethyl Z 2 Chloromaleate

Esterification of (Z)-2-Chloromaleic Acid Precursors

HOOC-C(Cl)=CH-COOH + 2 CH₃CH₂OH ⇌ CH₃CH₂OOC-C(Cl)=CH-COOCH₂CH₃ + 2 H₂O (Z)-2-Chloromaleic Acid + Ethanol (B145695) ⇌ Diethyl (Z)-2-Chloromaleate + Water

To drive the equilibrium towards the product side and achieve a high yield of Diethyl (Z)-2-Chloromaleate, the reaction is typically conducted with an excess of the alcohol (ethanol), and the water produced is often removed as it forms.

Acid catalysis is crucial for the Fischer esterification to proceed at a practical rate. masterorganicchemistry.combyjus.com The catalyst, typically a strong mineral acid such as sulfuric acid (H₂SO₄) or a sulfonic acid like p-toluenesulfonic acid (p-TsOH), serves to protonate the carbonyl oxygen of the carboxylic acid. organic-chemistry.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. chemistrysteps.com

The catalytic cycle involves the following key steps:

Protonation of the carbonyl group of (Z)-2-chloromaleic acid.

Nucleophilic attack by ethanol on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst. chemistrysteps.com

The use of solid acid catalysts, such as acid zeolites or cation-exchange resins, has also been explored for the synthesis of related diesters like diethyl maleate (B1232345). researchgate.netgoogle.com These heterogeneous catalysts offer advantages in terms of easier separation from the reaction mixture and potential for recycling, which can be beneficial in industrial applications. researchgate.net

While specific optimized conditions for the synthesis of Diethyl (Z)-2-Chloromaleate are not available, general parameters for Fischer esterification can be inferred. The reaction is typically carried out by heating the mixture of the carboxylic acid, excess alcohol, and the acid catalyst under reflux. chemguide.co.uk

The reaction temperature would be maintained at the boiling point of the alcohol, in this case, ethanol (78 °C), to ensure a sufficient reaction rate. The reaction time can vary from a few hours to several hours, depending on the reactivity of the substrates and the efficiency of the catalytic system.

To optimize the yield, several strategies can be employed:

Use of Excess Alcohol: Employing a large excess of ethanol shifts the equilibrium towards the formation of the ester. chemistrysteps.com

Water Removal: Continuous removal of water as it is formed is a common technique to drive the reaction to completion. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using a dehydrating agent. organic-chemistry.org

A hypothetical set of reaction parameters based on the synthesis of similar compounds is presented in the table below. It is important to note that these are generalized conditions and would require experimental optimization for the specific synthesis of Diethyl (Z)-2-Chloromaleate.

ParameterTypical Range
Reactants (Z)-2-Chloromaleic Acid, Ethanol
Catalyst Concentrated H₂SO₄ or p-TsOH
Molar Ratio (Acid:Alcohol) 1:5 to 1:10
Catalyst Loading 1-5 mol% relative to the carboxylic acid
Temperature Reflux (approx. 78 °C for ethanol)
Reaction Time 4-24 hours
Work-up Neutralization of the acid catalyst, extraction of the ester, and purification by distillation.

Reactivity and Mechanistic Investigations of Diethyl Z 2 Chloromaleate

Condensation Reaction Studies

The reactivity of diethyl (Z)-2-chloromaleate in condensation reactions, particularly its role as a dienophile in Diels-Alder reactions with polycyclic aromatic hydrocarbons, is a key area of investigation.

Examination of Reactions with Polycyclic Aromatic Hydrocarbons (e.g., Anthracene)

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, typically involves the reaction of a conjugated diene with a substituted alkene, known as the dienophile. chegg.com Anthracene (B1667546), a polycyclic aromatic hydrocarbon, readily participates as a diene in these reactions, with its central ring being electron-rich and having the largest coefficients at the C9 and C10 positions, making these sites the preferred locations for cycloaddition. researchgate.net

Analysis of Reaction Outcomes and Byproducts

The expected primary product of the Diels-Alder reaction between diethyl (Z)-2-chloromaleate and anthracene is diethyl 11-chloro-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate. The stereochemistry of the product would be influenced by the cis configuration of the starting dienophile.

Potential byproducts in such reactions could arise from several pathways. Incomplete reaction would result in the recovery of starting materials. Furthermore, side reactions involving the chloro-substituent are a possibility, although specific literature detailing such outcomes for this particular reaction is scarce. In the broader context of Diels-Alder reactions, the formation of regioisomers can be a concern with unsymmetrical dienes or dienophiles; however, with the high symmetry of the anthracene 9,10-positions, this is less likely to be a major issue. The stability of the primary adduct under the reaction conditions is also a factor, as retro-Diels-Alder reactions can occur at elevated temperatures. chegg.com

Polymerization Behavior and Stereochemical Considerations

The presence of the double bond and the chloro- and ester functional groups in diethyl (Z)-2-chloromaleate dictates its behavior in polymerization reactions. Its reactivity in copolymerization, particularly with an electron-donating monomer like styrene (B11656), is of significant interest.

Reactivity with Styrene Radical in Copolymerization

The free-radical copolymerization of electron-deficient monomers, such as maleate (B1232345) derivatives, with electron-rich monomers like styrene often exhibits a strong tendency towards alternation. This is attributed to the formation of charge-transfer complexes between the comonomers. In the case of the styrene-maleic anhydride (B1165640) system, this alternating behavior is well-documented. researchgate.net

While specific experimental data for the copolymerization of diethyl (Z)-2-chloromaleate with styrene is not available, the copolymerization of the structurally similar diethyl fumarate (B1241708) with styrene has been studied. The calculated reactivity ratios for this system are r1 (styrene) = 0.318 and r2 (diethyl fumarate) = 0.013. researchgate.net These values, both being less than one, indicate a tendency for the monomers to add to the growing polymer chain in an alternating fashion. Given that diethyl (Z)-2-chloromaleate is also an electron-accepting monomer, a similar alternating tendency in its copolymerization with styrene can be anticipated. The reactivity of the styrene radical towards diethyl (Z)-2-chloromaleate is expected to be significant due to the polar effects between the electron-rich radical and the electron-deficient monomer.

Influence of Steric Hindrance on Reactivity in Polymerization

The presence of substituents on a monomer can significantly influence its reactivity in polymerization through steric hindrance. In the case of diethyl (Z)-2-chloromaleate, the chlorine atom and the two ethyl ester groups contribute to the steric bulk around the double bond.

Comparative Analysis with Related Maleate and Anhydride Derivatives

A comparative analysis of the reactivity of diethyl (Z)-2-chloromaleate with related compounds such as diethyl maleate, diethyl fumarate, and maleic anhydride in copolymerization with styrene provides valuable insights.

Monomerr1 (Styrene)r2 (Comonomer)r1 * r2TendencyReference
Diethyl Fumarate0.3180.0130.004Alternating researchgate.net
Maleic Anhydride~0.01-0.04~0~0Strongly Alternating chegg.com

The reactivity of these monomers is often rationalized using the Alfrey-Price Q-e scheme, which assigns a resonance stabilization factor (Q) and a polarity factor (e) to each monomer. While specific Q-e values for diethyl (Z)-2-chloromaleate are not readily found, values for related monomers can be used for estimation. For instance, vinyl chloride has a Q value of 0.055 and an e value of 0.045. rsc.org The presence of the electron-withdrawing chlorine atom in diethyl (Z)-2-chloromaleate would be expected to result in a positive 'e' value, indicating its electron-accepting nature. This would favor copolymerization with an electron-donating monomer like styrene (e = -0.8).

Applications of Diethyl Z 2 Chloromaleate As a Synthetic Building Block

Intermediate in Specialty Chemical Synthesis

The reactivity of diethyl (Z)-2-chloromaleate makes it a useful intermediate in the synthesis of various specialty chemicals. The electron-withdrawing nature of the ester groups and the chlorine atom activates the double bond for nucleophilic attack, a characteristic that is central to its role in synthetic chemistry.

As a multifunctional molecule, it can undergo a variety of chemical transformations. The chlorine atom can be displaced by a range of nucleophiles, allowing for the introduction of diverse functional groups. Furthermore, the ester groups can be hydrolyzed, reduced, or transesterified to yield different derivatives. This array of potential reactions allows for the generation of a wide spectrum of specialty chemicals from a single, well-defined starting material.

Utility in Complex Molecule Construction

The construction of complex organic molecules often requires starting materials with specific functionalities and stereochemistry. Diethyl (Z)-2-chloromaleate, with its defined (Z)-configuration, is particularly useful in this regard, enabling chemists to build intricate molecular architectures with a high degree of control.

Development of Molecules with Defined Stereochemistry

The (Z)-geometry of the double bond in diethyl (Z)-2-chloromaleate is a critical feature that can be transferred to the target molecule during a synthetic sequence. This is particularly important in stereoselective synthesis, where the three-dimensional arrangement of atoms is crucial for the biological activity or material properties of the final product.

The presence of the chloro substituent and the two ester groups on the alkene backbone allows for a variety of stereocontrolled reactions. For instance, in cycloaddition reactions, the stereochemistry of the starting alkene directly influences the stereochemistry of the resulting cyclic product. This allows for the predictable synthesis of complex ring systems with multiple stereocenters.

Table 1: Potential Stereoselective Reactions of Diethyl (Z)-2-Chloromaleate

Reaction TypePotential OutcomeStereochemical Implication
Michael AdditionFormation of a new carbon-carbon or carbon-heteroatom bondThe stereochemistry of the addition can be influenced by the (Z)-geometry and the existing substituents, potentially leading to diastereoselective outcomes.
Cycloaddition (e.g., Diels-Alder)Formation of a six-membered ringThe (Z)-stereochemistry of the dienophile is retained in the product, leading to specific stereoisomers of the cyclic adduct.
Nucleophilic SubstitutionDisplacement of the chlorine atomCan proceed with retention or inversion of configuration at the carbon atom, depending on the reaction mechanism, thus allowing for stereochemical control.

Precursor for Advanced Organic Structures

Diethyl (Z)-2-chloromaleate serves as a valuable precursor for the synthesis of a variety of advanced organic structures, including highly substituted carbocycles and heterocycles. The combination of reactive sites within the molecule provides a platform for the construction of complex molecular frameworks.

For example, the double bond can participate in various pericyclic reactions, while the ester and chloro groups can be used to introduce further complexity through subsequent transformations. This versatility makes it a powerful tool in the synthesis of natural products, pharmaceuticals, and advanced materials where precise control over the molecular architecture is essential. The ability to build upon its core structure allows for the efficient assembly of intricate and functionally rich organic molecules.

Emerging Research and Future Directions for Diethyl Z 2 Chloromaleate

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable methods for synthesizing Diethyl (Z)-2-chloromaleate is a key area of emerging research. Traditional synthesis routes are being re-evaluated with a focus on improving yield, reducing waste, and utilizing more environmentally benign reagents and conditions. Future research is directed towards catalytic methodologies that can bypass the use of stoichiometric and often hazardous chlorinating agents.

Key future directions include:

Green Chemistry Approaches: The investigation of "green" solvents and reaction conditions is paramount. This includes exploring solvent-free reactions or the use of ionic liquids and supercritical fluids to minimize environmental impact.

Catalytic Chlorination: Research is anticipated to focus on the development of catalytic systems, potentially involving transition metals or organocatalysts, for the direct and selective chlorination of diethyl maleate (B1232345) or related precursors. This would improve atom economy and reduce the formation of byproducts like diethyl 2,3-dichlorosuccinate.

Flow Chemistry: The use of continuous flow reactors is a promising avenue for the synthesis of Diethyl (Z)-2-chloromaleate. Flow chemistry offers enhanced control over reaction parameters such as temperature and reaction time, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Expansion of Reactivity Profiles

The rich functionality of Diethyl (Z)-2-chloromaleate allows for a diverse range of chemical transformations. Current and future research aims to expand its known reactivity, particularly in the construction of complex carbocyclic and heterocyclic frameworks.

Cycloaddition Reactions: As an electron-deficient alkene, Diethyl (Z)-2-chloromaleate is an excellent candidate for cycloaddition reactions. It is expected to function as a potent dienophile in [4+2] cycloadditions, such as the Diels-Alder reaction, with electron-rich dienes. libretexts.org The stereochemistry of the starting material (Z-configuration) is expected to be transferred to the product, yielding cis-substituted cyclohexene (B86901) derivatives. libretexts.org This provides a stereospecific route to highly functionalized six-membered rings. Future work will likely explore its participation in other cycloadditions, including [2+2] photocycloadditions and [3+2] cycloadditions with dipoles like azides and nitrile oxides.

Nucleophilic Substitution Reactions: The chlorine atom in Diethyl (Z)-2-chloromaleate is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. nih.govresearchgate.net This vinylic substitution can proceed through different mechanisms, such as addition-elimination or elimination-addition pathways. Research is focused on exploring the scope of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based nucleophiles, to synthesize novel substituted maleate derivatives. ntu.ac.uk These products are valuable intermediates for pharmaceuticals, agrochemicals, and materials science.

Reaction TypeReactant(s)Potential Product ClassSignificance
[4+2] Cycloaddition (Diels-Alder)1,3-Butadienecis-4,5-Dicarbethoxy-3-chlorocyclohexeneStereospecific synthesis of functionalized cyclohexenes. libretexts.org
Nucleophilic SubstitutionSodium thiophenoxideDiethyl 2-phenylthio-maleateIntroduction of sulfur-containing functionalities.
Michael AdditionDiethyl malonateSubstituted succinate (B1194679) derivativeCarbon-carbon bond formation.
Heck CouplingStyrene (B11656), Pd catalystSubstituted cinnamate (B1238496) derivativeCatalytic C-C bond formation at the chlorinated carbon.

Development of Stereoselective Transformations

A major frontier in the application of Diethyl (Z)-2-chloromaleate is the development of stereoselective reactions to control the formation of specific stereoisomers. clockss.org Given that many biologically active molecules are chiral, the ability to synthesize enantiomerically pure compounds is of utmost importance.

Future research in this area will likely focus on:

Asymmetric Cycloadditions: Utilizing chiral Lewis acid catalysts or chiral dienes to induce enantioselectivity in Diels-Alder reactions, leading to optically active cyclohexene derivatives.

Catalytic Asymmetric Nucleophilic Additions: Employing chiral catalysts, such as organocatalysts or transition metal complexes with chiral ligands, to control the stereochemical outcome of nucleophilic additions to the double bond or substitution at the chlorinated carbon. mdpi.com This could involve asymmetric Michael additions or allylic-type substitutions.

Substrate Control: Designing reactions where the existing stereochemistry of a chiral reactant dictates the stereochemistry of the product.

Integration into Catalytic Systems

The integration of Diethyl (Z)-2-chloromaleate into catalytic cycles is a promising strategy for the efficient synthesis of complex molecules. Its functional handles allow it to serve as a versatile building block in various transition-metal-catalyzed and organocatalytic reactions.

Cross-Coupling Reactions: The vinyl chloride moiety of Diethyl (Z)-2-chloromaleate makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would enable the formation of new carbon-carbon bonds at the site of the chlorine atom, allowing for the synthesis of highly substituted and conjugated systems.

Organocatalysis: Diethyl (Z)-2-chloromaleate can act as an electrophile in organocatalyzed conjugate addition reactions. Chiral amines or thioureas could be used to catalyze the enantioselective addition of nucleophiles to the electron-deficient double bond, generating products with high enantiomeric purity. researchgate.net

Domino Reactions: Researchers are designing multi-step, one-pot reactions (domino or cascade reactions) that are initiated by a transformation involving Diethyl (Z)-2-chloromaleate. For instance, a nucleophilic substitution could be followed by an intramolecular cyclization, all mediated by a single catalyst, to rapidly build molecular complexity.

Q & A

Q. What are the recommended protocols for safely handling and storing diethyl chloromaleate in laboratory settings?

this compound requires strict safety measures due to its irritant properties (skin, eyes, respiratory system). Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage: Store in a tightly sealed container in a cool, dry, ventilated area away from heat sources or sunlight. Ensure secondary containment to prevent leaks .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent unintended reactions .

Q. How can this compound be synthesized and purified for experimental use?

this compound is typically synthesized via esterification of chloromaleic acid with ethanol under acidic catalysis. Key steps include:

  • Reaction Conditions: Use anhydrous conditions and azeotropic removal of water to drive esterification to completion.
  • Purification: Distill under reduced pressure (boiling point ~120–130°C at 10 mmHg) to isolate the product. Confirm purity via GC-MS or 1^1H NMR, noting characteristic peaks (e.g., ester carbonyl at ~170 ppm in 13^{13}C NMR) .

Q. What analytical techniques are most reliable for characterizing this compound?

Standard characterization methods include:

  • Spectroscopy: 1^1H NMR (δ 1.3–1.4 ppm for ethyl CH3_3, δ 4.2–4.4 ppm for ester CH2_2), FTIR (C=O stretch at ~1740 cm1^{-1}) .
  • Chromatography: HPLC or GC with UV/ECD detection for purity assessment.
  • Elemental Analysis: Verify molecular formula (C8_8H11_{11}ClO4_4) via combustion analysis .

Advanced Research Questions

Q. How should researchers address contradictory spectral data when synthesizing this compound derivatives?

Contradictions (e.g., unexpected peaks in NMR) may arise from side reactions or impurities. Mitigation strategies:

  • Replicate Experiments: Confirm reproducibility under identical conditions.
  • High-Resolution Techniques: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or identify minor byproducts.
  • Computational Modeling: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to verify structural assignments .

Q. What experimental design considerations are critical for studying this compound in Diels-Alder reactions?

this compound is an electron-deficient dienophile. Key design factors:

  • Solvent Selection: Use aprotic solvents (e.g., toluene, DCM) to stabilize the transition state.
  • Temperature Control: Moderate heating (40–60°C) accelerates reaction rates without promoting side reactions.
  • Steric Effects: Monitor regioselectivity with substituted dienes; characterize adducts via X-ray crystallography to confirm stereochemistry .

Q. How can researchers resolve discrepancies in kinetic data for this compound hydrolysis under varying pH conditions?

Hydrolysis rates may deviate due to competing mechanisms (acid- vs. base-catalyzed). Methodological approaches:

  • Buffer Optimization: Use phosphate (pH 2–8) or carbonate (pH 9–11) buffers to maintain ionic strength.
  • Kinetic Modeling: Apply pseudo-first-order or Michaelis-Menten models to identify rate-limiting steps.
  • Isotopic Labeling: Use 18^{18}O-labeled water to trace nucleophilic attack pathways .

Methodological Guidance

Q. What statistical methods are appropriate for analyzing dose-response data in toxicological studies involving this compound?

Use nonlinear regression (e.g., log-logistic model) to calculate EC50_{50}/IC50_{50} values. Validate with:

  • Positive/Negative Controls: Include reference compounds (e.g., diethyl maleate) to benchmark potency.
  • Error Analysis: Report 95% confidence intervals and use ANOVA for multi-group comparisons .

Q. How should researchers document synthetic procedures and safety data to comply with academic journal standards?

Follow IUPAC guidelines for experimental reporting:

  • Detailed Protocols: Specify reagent grades, equipment (e.g., Schlenk lines for air-sensitive steps), and hazard mitigations.
  • Data Reproducibility: Include raw spectral files in supplementary materials.
  • Ethical Compliance: Reference Material Safety Data Sheets (SDS) and institutional biosafety approvals .

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Feasible Synthetic Routes

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Reactant of Route 2
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